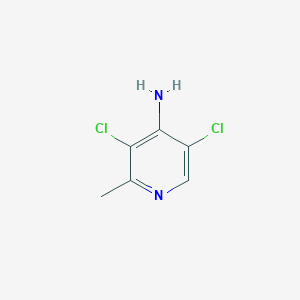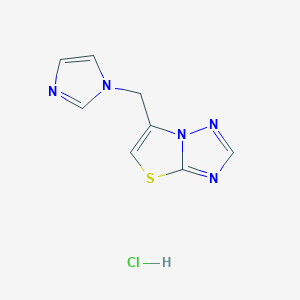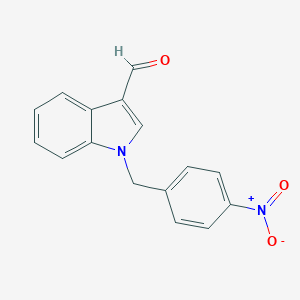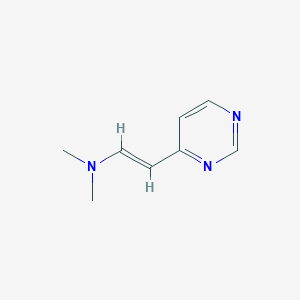
4-(2-(Dimethylamino)vinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Dimethylamino)vinyl)pyrimidine is a chemical compound with a pyrimidine base and a dimethylamino group. This compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Regioselective Synthesis of New Pyrimidine Derivatives
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Medicinal Chemistry.
Summary of the Application
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
Methods of Application or Experimental Procedures
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products . Reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
Results or Outcomes
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Anti-inflammatory Activities of Pyrimidines
Specific Scientific Field
Pharmacology, specifically Medicinal Chemistry and Drug Discovery.
Summary of the Application
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
Methods of Application or Experimental Procedures
The solution-phase combinatorial technique was applied for the substitution of certain groups at positions-2, -4, and -5 of the pyrimidine skeleton .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives
Specific Scientific Field
Pharmaceutical Chemistry and Medicinal Chemistry.
Summary of the Application
The Biginelli synthesis mediates the production of pyrimidine compounds, which have been intensively studied due to their therapeutic properties, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .
Methods of Application or Experimental Procedures
The Biginelli reaction has been used to synthesize antimicrobial compounds. The reaction involves a simple one-pot condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .
Results or Outcomes
The Biginelli reaction has been intensively studied due to the applications of synthesized dihydropyrimidinone compounds, especially as calcium channel blockers of the nifedipine-type . Later, these compounds were found to have antitumor, antibacterial, antiviral, anti-inflammatory, analgesic, anti-Alzheimer, or antioxidant properties .
Development of Fused and Substituted Pyrimidine Derivatives
Summary of the Application
The study revealed that 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives could be effective EGFR inhibitors and potent anticancer agents .
Methods of Application or Experimental Procedures
The development of these derivatives involved the substitution of certain groups at positions-2, -4, and -5 of the pyrimidine skeleton .
Results or Outcomes
The study revealed that these derivatives could be effective EGFR inhibitors and potent anticancer agents .
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives
Summary of the Application
The Biginelli synthesis mediates the production of pyrimidine compounds, which have been intensively studied due to their therapeutic properties, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory or antioxidant compounds .
Propiedades
IUPAC Name |
(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMTDHEIXQJAS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)vinyl)pyrimidine | |
CAS RN |
20973-86-8 |
Source


|
| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)
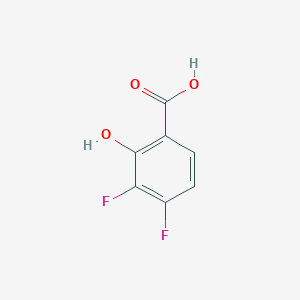


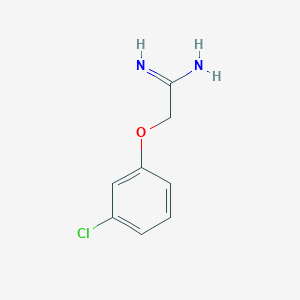
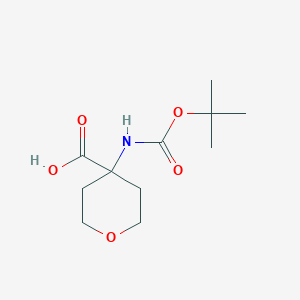
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)
